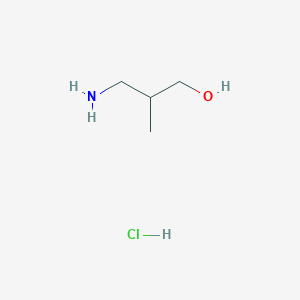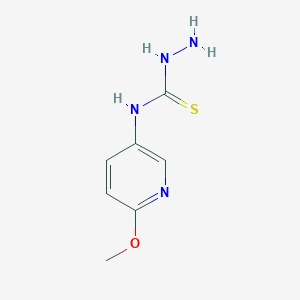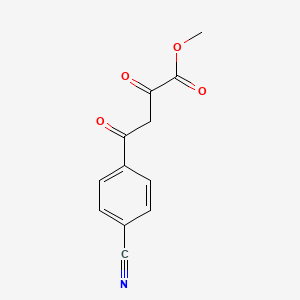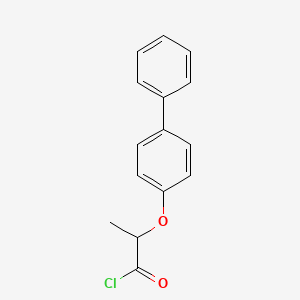
Cloruro de 2-(bifenil-4-iloxi)propanóilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-yloxy)propanoyl chloride is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a biphenyl group attached to a propanoyl chloride moiety through an ether linkage.
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-yloxy)propanoyl chloride is used in various scientific research applications, including:
Proteomics Research: As a reagent for modifying proteins and peptides.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the synthesis of polymers and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)propanoyl chloride typically involves the reaction of biphenyl-4-ol with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Biphenyl-4-ol+Propanoyl chloride→2-(Biphenyl-4-yloxy)propanoyl chloride+HCl
Industrial Production Methods
Industrial production of 2-(Biphenyl-4-yloxy)propanoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
2-(Biphenyl-4-yloxy)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Biphenyl-4-yloxy)propanoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to introduce the biphenyl-4-yloxypropanoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Esters and Amides: Formed through nucleophilic substitution.
2-(Biphenyl-4-yloxy)propanoic acid: Formed through hydrolysis.
Aromatic Ketones: Formed through Friedel-Crafts acylation.
Mecanismo De Acción
The mechanism of action of 2-(Biphenyl-4-yloxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. This reactivity is exploited in various chemical transformations and modifications.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: Similar acyl chloride but with a benzene ring instead of a biphenyl group.
4-Methoxybenzoyl Chloride: Contains a methoxy group on the benzene ring.
4-Nitrobenzoyl Chloride: Contains a nitro group on the benzene ring.
Uniqueness
2-(Biphenyl-4-yloxy)propanoyl chloride is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and research applications where specific reactivity and selectivity are required.
Propiedades
IUPAC Name |
2-(4-phenylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFTCOTMJBHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate](/img/structure/B1372746.png)
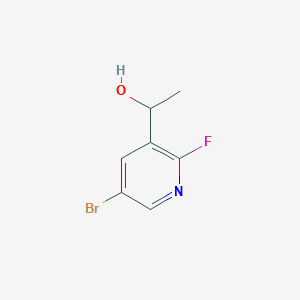
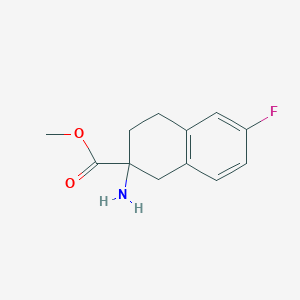
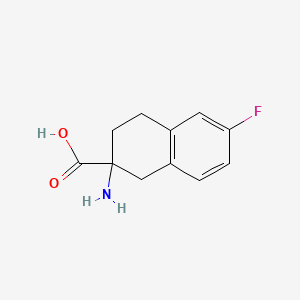
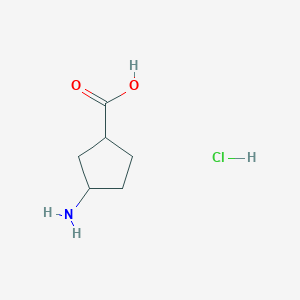
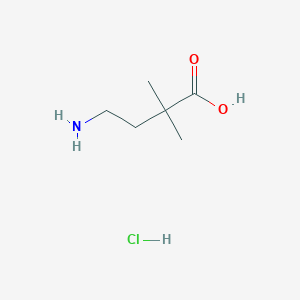
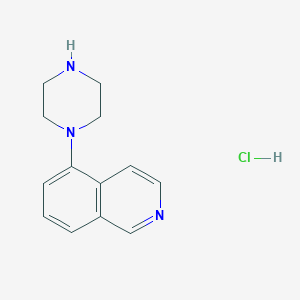
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)

